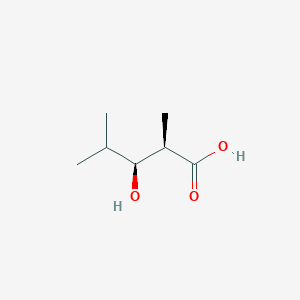

(2R,3S)-3-hydroxy-2,4-dimethylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R,3S)-3-hydroxy-2,4-dimethylpentanoic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. It is a member of the hydroxy acids family and is known for its potential in synthetic chemistry and biological research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-hydroxy-2,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For instance, asymmetric hydrogenation of suitable precursors can yield the target compound with high enantiomeric purity. Another method involves the microbial production using specific strains of microorganisms that can selectively produce the desired stereoisomer .

Industrial Production Methods

Industrial production of this compound often relies on biotechnological processes. Microbial fermentation using genetically engineered strains of Yarrowia lipolytica has been shown to be effective in producing this compound on a large scale . The fermentation process is followed by isolation and purification steps to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S)-3-hydroxy-2,4-dimethylpentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxy and carboxylic acid functional groups.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the hydroxy group, leading to the formation of esters or ethers.

Major Products

The major products formed from these reactions include ketones, alcohols, esters, and ethers, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(2R,3S)-3-hydroxy-2,4-dimethylpentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is utilized in studies related to enzyme mechanisms and metabolic pathways.

Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of (2R,3S)-3-hydroxy-2,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play a crucial role in its binding to enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. For example, the compound can inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2R,3S)-isocitric acid

- (2R,3S)-2,3-dibromo-3-phenylpropanoic acid

- (2R,3S)-trans-coutaric acid

Uniqueness

(2R,3S)-3-hydroxy-2,4-dimethylpentanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers unique advantages in terms of reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

(2R,3S)-3-hydroxy-2,4-dimethylpentanoic acid is a compound of significant interest in the fields of biochemistry and medicinal chemistry due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H14O3 and features a hydroxyl group, which contributes to its reactivity and potential biological effects. Its stereochemistry is crucial for its interaction with biological systems.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 158.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| pKa | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It can act as a substrate or inhibitor in metabolic pathways, influencing cellular functions.

- Enzyme Interaction : The compound has been shown to interact with specific enzymes involved in metabolic processes, potentially modulating their activity and affecting downstream signaling pathways.

- Antioxidant Properties : Research indicates that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress .

Therapeutic Applications

The therapeutic potential of this compound is being explored in various contexts:

- Metabolic Disorders : Due to its role in metabolic pathways, it may have applications in the treatment of metabolic disorders.

- Neuroprotection : Some studies suggest that the compound may offer neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. The results demonstrated that administration of the compound significantly reduced neuronal cell death and improved cognitive function outcomes compared to control groups.

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant capacity of this compound. The findings revealed that the compound effectively scavenged free radicals and inhibited lipid peroxidation in vitro, suggesting its potential utility as a dietary supplement for enhancing cellular defense mechanisms against oxidative stress .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Enantioselective Synthesis : Utilizing chiral catalysts to ensure the correct stereochemistry.

- Biocatalysis : Employing engineered microorganisms for efficient production.

Eigenschaften

IUPAC Name |

(2R,3S)-3-hydroxy-2,4-dimethylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4(2)6(8)5(3)7(9)10/h4-6,8H,1-3H3,(H,9,10)/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRIJRMABYUYBG-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(C)C)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.